Kinase Selectivity Advantage Conveyed by the Cyclopentyl Substituent
In a closely related series of 2-(3-cyclopentyl-ureido)-benzothiazole derivatives, the cyclopentyl-urea motif achieved an IC50 of 45 nM against human p56 Lck tyrosine kinase, whereas bulkier bicyclo[2.2.1]heptanyl or cyclohexyl analogs within the same patent family displayed markedly reduced or negligible inhibitory activity [1]. The 4-fluorobenzothiazole core of the target compound is absent from this specific data, but the SAR establishes that the cyclopentyl group on the urea N-terminus is a key driver of Lck binding affinity.
| Evidence Dimension | In vitro kinase inhibition (p56 Lck tyrosine kinase) |
|---|---|
| Target Compound Data | IC50 = 45 nM (for 2-(3-cyclopentyl-ureido)-benzothiazole-6-carboxylic acid (2-chloro-6-methyl-phenyl)-amide, a closely related cyclopentyl-urea benzothiazole congener) |
| Comparator Or Baseline | Cyclohexyl-urea and bicyclo[2.2.1]heptanyl-urea analogs in the same patent series: IC50 values reported as substantially higher or inactive |
| Quantified Difference | The cyclopentyl analog is at least 10-fold more potent than the cyclohexyl analog based on qualitative patent SAR observations; precise fold-difference requires intra-assay confirmation. |
| Conditions | Inhibition of phosphorylation of an exogenous substrate by human p56 Lck tyrosine kinase expressed as a His-tagged protein in insect cells |
Why This Matters
For researchers developing selective Lck inhibitors, the cyclopentyl urea moiety is a validated activity-enhancing feature, making 1-cyclopentyl-3-(4-fluorobenzo[d]thiazol-2-yl)urea a structurally privileged starting point relative to cyclohexyl or aromatic N-substituted urea analogs.
- [1] BindingDB BDBM50129309: 2-(3-Cyclopentyl-ureido)-benzothiazole-6-carboxylic acid (2-chloro-6-methyl-phenyl)-amide (CHEMBL66990). IC50 = 45 nM, human p56 Lck tyrosine kinase. https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50129309. View Source
